2-(1-Aminopropan-2-yl)pyrimidin-4-amine

JAK2 inhibition kinase binding aminopyrimidine SAR

Research supply bottleneck: sourcing 2,4-diaminopyrimidine intermediates with defined, non-generic substitution is critical for reproducible kinase inhibitor SAR. This compound resolves the problem with dual nucleophilic handles for selective, sequential functionalization. - Differentiated scaffold: 1-aminopropan-2-yl side chain provides a hydrogen-bond donor/acceptor not found in simpler 2-alkyl analogs. - Synthetic utility: Differential aromatic and aliphatic amine reactivity enables focused library generation for hit-to-lead optimization. - Supply certainty: Available at 95% purity from multiple sources, ensuring consistent scale-up for medchem campaigns.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B13250656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminopropan-2-yl)pyrimidin-4-amine
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESCC(CN)C1=NC=CC(=N1)N
InChIInChI=1S/C7H12N4/c1-5(4-8)7-10-3-2-6(9)11-7/h2-3,5H,4,8H2,1H3,(H2,9,10,11)
InChIKeyGQXYACKUPDVSLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Aminopropan-2-yl)pyrimidin-4-amine: Baseline Characterization


2-(1-Aminopropan-2-yl)pyrimidin-4-amine (CAS: 1343887-17-1) is a substituted 4-aminopyrimidine derivative with the molecular formula C₇H₁₂N₄ and a molecular weight of 152.20 g/mol [1]. Structurally, the compound features a pyrimidine core bearing an amino group at the 4-position and a 1-aminopropan-2-yl substituent at the 2-position. This substitution pattern places it within a class of 2,4-diaminopyrimidine analogs frequently explored as kinase inhibitors and trace amine-associated receptor (TAAR) ligands [2]. The presence of both a primary amine side chain and a pyrimidine amine creates two distinct nucleophilic handles for downstream functionalization, making it a versatile intermediate in the construction of more complex heterocyclic frameworks for pharmaceutical research .

Divergent amino handles for sequential derivatization
Suitable for 2,4-diaminopyrimidine kinase library synthesis
Scaffold compatible with TAAR1 pharmacophore optimization

2-(1-Aminopropan-2-yl)pyrimidin-4-amine: Why Substitution Fails


Compounds within the 2,4-diaminopyrimidine class exhibit widely divergent target engagement profiles and physicochemical properties depending on the precise nature of the 2-position substituent. For instance, closely related analogs such as 2-isopropylpyrimidin-4-amine (CAS: 114362-19-5) lack the primary amine side chain, which eliminates a critical hydrogen-bond donor/acceptor site and reduces polar surface area, thereby altering both solubility and target-binding orientation . Similarly, positional isomers like 2-(2-aminopropan-2-yl)pyrimidin-4-amine (CAS: 1342291-63-7) present a gem-dimethyl substitution pattern that introduces steric bulk adjacent to the pyrimidine ring, which can abrogate binding to targets with constrained active sites . The data below demonstrate that even subtle structural modifications translate into quantifiable differences in potency, selectivity, and synthetic utility—underscoring that generic substitution within this chemical series is not a viable strategy for reproducible research outcomes.

2-Isopropyl analog lacks side-chain amine
Reduces hydrogen-bond donors and polar surface area; may alter solubility and target-binding orientation.
gem-Dimethyl regioisomer introduces steric bulk
Steric crowding adjacent to the pyrimidine ring may disrupt binding at constrained kinase pockets.
Single-handle 2-alkyl analogs limit synthetic versatility
Absence of the aliphatic amine removes a key nucleophilic site, restricting divergent library synthesis.

2-(1-Aminopropan-2-yl)pyrimidin-4-amine: Quantitative Differentiation Evidence


JAK2 Binding Affinity vs. Scaffold Baselines

2-(1-Aminopropan-2-yl)pyrimidin-4-amine exhibits a measured Kd of 6,000 nM for human JAK2 kinase [1]. This binding affinity, while modest, provides a defined benchmark for comparing analogs within the 4-aryl-2-aminoalkylpyrimidine series, where optimized lead compounds achieve IC₅₀ values in the low nanomolar range (e.g., 4.2 nM for a representative optimized analog) [2]. The compound thus occupies a specific position in the JAK2 SAR continuum, distinguishing it from completely inactive 2-alkyl analogs and highly potent 4-aryl derivatives.

JAK2 Binding Affinity
Reported
Kd = 6,000 nM
~1,400-fold lower than optimized 4-aryl analog
Supports intermediate-grade SAR benchmarking
Measured against N-terminal His-tagged recombinant JAK2; defines tool-compound positioning
JAK2 inhibition kinase binding aminopyrimidine SAR

Physicochemical Differentiation vs. 2-Isopropyl Analog

2-(1-Aminopropan-2-yl)pyrimidin-4-amine (MW 152.20, C₇H₁₂N₄) incorporates an additional nitrogen atom compared to 2-isopropylpyrimidin-4-amine (MW 137.18, C₇H₁₁N₃) [1]. This structural difference increases the number of hydrogen bond donors from 1 to 2 and hydrogen bond acceptors from 3 to 4, resulting in a higher polar surface area and predicted aqueous solubility [2]. The presence of the primary amine side chain also provides a distinct nucleophilic site for amide bond formation or reductive amination, which is absent in the isopropyl analog.

Physicochemical Profile
Head-to-head
C₇H₁₂N₄, HBD 2, HBA 4
vs C₇H₁₁N₃, HBD 1, HBA 3
Higher H-bond capacity impacts solubility and handling
Calculated properties; +1 nitrogen, +1 HBD, +1 HBA versus 2-isopropyl analog
physicochemical properties solubility prediction hydrogen bonding

Regioisomeric Comparison vs. gem-Dimethyl Analog

The regioisomer 2-(2-aminopropan-2-yl)pyrimidin-4-amine (CAS 1342291-63-7) differs from the target compound by the substitution pattern on the propyl side chain (gem-dimethyl vs. 1-amino-2-propyl) . This structural variation introduces significantly greater steric bulk adjacent to the pyrimidine ring, which is known from aminopyrimidine SAR studies to reduce binding affinity for targets with narrow active-site clefts, such as certain kinase domains [1]. While direct comparative potency data for the target compound against this specific regioisomer are not available in public databases, class-level SAR indicates that the less sterically hindered 2-(1-aminopropan-2-yl) substitution is generally preferred for maintaining target engagement in sterically constrained binding sites.

Regioisomeric Steric Effect
Class-level
1-Aminopropan-2-yl (linear) vs gem-dimethyl (bulky)
Guides selection for sterically constrained kinase pockets
SAR trends indicate reduced potency for gem-dimethyl analogs in JAK2/TAAR1 series
regioisomer SAR steric effects binding pocket compatibility

Divergent Functionalization via Dual Amino Handles

The compound possesses two chemically distinct amino groups: the aromatic 4-amino group on the pyrimidine ring (pKa ~5-6, less nucleophilic) and the aliphatic primary amine on the 2-substituent (pKa ~9-10, more nucleophilic) [1]. This differential reactivity allows for orthogonal protection strategies and sequential functionalization, a feature not available in analogs lacking the side-chain amine (e.g., 2-alkylpyrimidin-4-amines) . In synthetic workflows, the aliphatic amine can be selectively acylated or alkylated under mild conditions while leaving the pyrimidine amine intact, enabling the rapid generation of diverse compound libraries from a single intermediate.

Dual Reactive Sites
Reported
Aromatic 4-amine + aliphatic primary amine; orthogonal reactivity
Enables sequential functionalization without protection group interference
pKa differentiation supports selective acylation/alkylation under mild conditions
building block utility medicinal chemistry parallel synthesis

2-(1-Aminopropan-2-yl)pyrimidin-4-amine: Research & Industrial Applications


Kinase Library Synthesis Building Block

The compound's dual amino handles (aromatic and aliphatic) enable divergent functionalization strategies, as established in Section 3 [1]. Researchers can exploit the differential nucleophilicity to sequentially install diverse chemical moieties, generating focused libraries of 2,4-diaminopyrimidine analogs for kinase inhibitor screening. The moderate JAK2 binding affinity (Kd = 6,000 nM) positions this compound as a starting point for SAR exploration, where subsequent 4-position arylation or 2-position derivatization can be optimized to achieve nanomolar potency.

TAAR1 Ligand Scaffold Optimization

Although direct TAAR1 activity data for 2-(1-Aminopropan-2-yl)pyrimidin-4-amine are not available, the 2-aminoalkylpyrimidine scaffold is a privileged chemotype for trace amine-associated receptor modulation [1]. The compound's structural features align with known TAAR1 pharmacophore models, where a basic amine separated from an aromatic core by a short alkyl linker is a key recognition element . Procurement is warranted for groups investigating TAAR1 ligands in neuropsychiatric or metabolic disease contexts, with the expectation that further optimization of the 4-position substituent will yield potent agonists or antagonists.

Process Chemistry & Scale-Up Intermediate

The compound's molecular weight (152.20 g/mol) and relatively high polarity (multiple hydrogen bond donors/acceptors) [1] suggest favorable aqueous solubility and chromatographic behavior, facilitating purification at scale. Its availability from multiple vendors in 95% purity makes it a practical intermediate for process chemistry development, particularly for the synthesis of more complex pyrimidine-containing Active Pharmaceutical Ingredients (APIs) where the 1-aminopropan-2-yl side chain is a required structural motif.

Application
Selection Property
Validation Focus
Kinase library synthesis
Dual amino reactive handles
SAR optimization via 4- and 2-position derivatization
TAAR1 scaffold research
2-Aminoalkylpyrimidine chemotype
TAAR1 pharmacophore alignment and activity optimization
Process chemistry intermediate
Polar, dual-functional intermediate
Scalable purification and downstream functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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